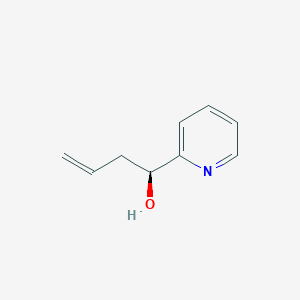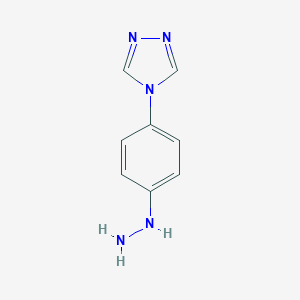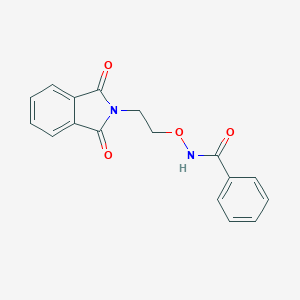
butane-1,4-diamine;prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
butane-1,4-diamine;prop-2-enamide is a synthetic polymer that combines the properties of polyacrylamide and butylamine. Polyacrylamide is known for its high water absorbency and gel-forming capabilities, while butylamine introduces additional functional groups that can enhance the polymer’s reactivity and versatility. This compound is used in various applications, including water treatment, oil recovery, and as a flocculant in industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
butane-1,4-diamine;prop-2-enamide can be synthesized through the free radical polymerization of acrylamide and butylamine. The polymerization process typically involves the following steps:
Polymerization: Acrylamide and butylamine monomers are added to the reaction mixture.
Post-Polymerization Modification: The resulting polymer can be further modified by introducing additional functional groups through post-polymerization reactions.
Industrial Production Methods
In industrial settings, the production of polyacrylamide-butylamine polymer involves large-scale polymerization reactors. The process is carefully controlled to ensure uniform polymerization and to prevent the formation of unwanted by-products. The polymer is typically produced in either powder or emulsion form, depending on the intended application .
Analyse Chemischer Reaktionen
Types of Reactions
butane-1,4-diamine;prop-2-enamide undergoes various chemical reactions, including:
Hydrolysis: The amide groups in the polymer can be hydrolyzed to carboxylate groups under alkaline conditions.
Cross-linking: The polymer can be cross-linked using agents like N,N’-methylenebisacrylamide to form hydrogels.
Substitution: The butylamine groups can participate in substitution reactions with electrophiles, introducing new functional groups into the polymer.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) is commonly used for hydrolysis reactions at elevated temperatures.
Cross-linking: N,N’-methylenebisacrylamide is used as a cross-linking agent in the presence of APS and TEMED.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions under mild conditions.
Major Products
Hydrolysis: Carboxylate-functionalized polyacrylamide-butylamine polymer.
Cross-linking: Polyacrylamide-butylamine hydrogels.
Substitution: Functionalized polyacrylamide-butylamine derivatives.
Wissenschaftliche Forschungsanwendungen
butane-1,4-diamine;prop-2-enamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of polyacrylamide-butylamine polymer involves its ability to form hydrogels and interact with various molecular targets. The polymer’s amide and butylamine groups can form hydrogen bonds and electrostatic interactions with other molecules, facilitating its use in applications such as flocculation and drug delivery . The polymer’s ability to absorb water and swell also plays a crucial role in its functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyacrylamide: Similar in structure but lacks the butylamine functional groups, making it less versatile in certain applications.
Polyvinylamine: Contains amine groups but has different properties and applications compared to polyacrylamide-butylamine polymer.
Polyethyleneimine: Highly branched polymer with amine groups, used in different applications such as gene delivery.
Uniqueness
butane-1,4-diamine;prop-2-enamide is unique due to the presence of both amide and butylamine groups, which provide a combination of high water absorbency, gel-forming capabilities, and reactivity. This makes it more versatile and suitable for a broader range of applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
148832-08-0 |
|---|---|
Molekularformel |
C7H17N3O |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
butane-1,4-diamine;prop-2-enamide |
InChI |
InChI=1S/C4H12N2.C3H5NO/c5-3-1-2-4-6;1-2-3(4)5/h1-6H2;2H,1H2,(H2,4,5) |
InChI-Schlüssel |
DWHBMEWDDRKTJA-UHFFFAOYSA-N |
SMILES |
C=CC(=O)N.C(CCN)CN |
Kanonische SMILES |
C=CC(=O)N.C(CCN)CN |
Key on ui other cas no. |
148832-08-0 |
Synonyme |
PAANH2 polyacrylamide butylamine polyacrylamide-butylamine polyme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)









